molecular formula C13H14N2O2 B1297921 Ethyl 2-(3-methylquinoxalin-2-yl)acetate CAS No. 22712-18-1

Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Cat. No. B1297921
CAS RN: 22712-18-1
M. Wt: 230.26 g/mol
InChI Key: ZTJBBLDJQXJLCI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a compound related to the quinoxaline family, which is known for its diverse applications in medicinal chemistry and material science. The compound's structure is characterized by a quinoxaline core substituted with an ethyl acetate group and a methyl group, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related quinoxaline derivatives often involves the condensation of o-phenylenediamine with different keto esters. For instance, a procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, a close relative to the target compound, has been developed using o-phenylenediamine and ethyl 2-oxobutanoate, which in turn is prepared via a Grignard reaction involving diethyl oxalate and ethylmagnesium bromide or iodide . This method showcases the versatility of the ethyl group in quinoxaline derivatives, as it can be transformed into various functional groups, enhancing the compound's reactivity and potential applications .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite complex, with the potential for intramolecular interactions and various tautomeric forms. For example, a compound previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate was later identified as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline in the solid state, with tautomeric forms observed in solution . This highlights the importance of careful structural analysis in understanding the behavior of such molecules.

Chemical Reactions Analysis

Quinoxaline derivatives are reactive and can undergo various chemical transformations. The ethyl group in such compounds can be converted into different functional groups, such as α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl . These transformations can lead to further reactions, such as the formation of 3-(2-amino-4-thiazolyl) derivatives when reacting with thiourea and hydrazine-1,2-dicarbothioamide . The reactivity of these compounds opens up possibilities for creating a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-methylquinoxalin-2-yl)acetate and its derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, shows intramolecular contacts and intermolecular hydrogen bonding, which can affect its solubility, melting point, and other physical properties . Additionally, the presence of substituents like the ethyl group can impact the compound's lipophilicity, which is crucial for its potential as a drug candidate.

Scientific Research Applications

Antiviral Applications

Ethyl 2-(3-methylquinoxalin-2-yl)acetate has been utilized in the synthesis of novel quinoxaline compounds. These compounds have demonstrated potent antiviral activity, particularly against Human Cytomegalovirus (HCMV), exhibiting low cytotoxicity and high selectivity (Elzahabi, 2017).

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor for copper in nitric acid media. Quantum chemical calculations have been performed to understand the relationship between the molecular structure of quinoxalines, including ethyl 2-(3-methylquinoxalin-2-yl)acetate, and their efficiency as corrosion inhibitors (Zarrouk et al., 2014).

Crystal Structure Analysis

The crystal structure of ethyl 2-(3-methylquinoxalin-2-yl)acetate has been analyzed, revealing significant intramolecular contacts and intermolecular hydrogen bonds, which contribute to its molecular packing (Ferfra et al., 2000).

Anti-Inflammatory and Analgesic Agents

Ethyl 2-(3-methylquinoxalin-2-yl)acetate has been used in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties.

These synthesized compounds have been tested in vivo and showed promising activity in this regard (Wagle, Adhikari, & Kumari, 2008).

UV-Visible Absorption and Biomedical Applications

The compound has been studied for its UV-visible absorption spectroscopic properties and DFT calculations. This research aids in understanding the charge transfer within the molecule, which is crucial for its potential biomedical applications (Benallal et al., 2020).

Inhibitor for c-Jun N-terminal Kinases

Newly synthesized derivatives of ethyl 2-(3-methylquinoxalin-2-yl)acetate have been investigated as potent inhibitors for c-Jun N-terminal kinases (JNK1), an important target in various biological pathways. These compounds' structures and interactions were characterized, and their effectiveness was confirmed through molecular docking and dynamics studies (Abad et al., 2020).

Tautomerism Studies

The tautomerism of derivatives of this compound has been studied, providing insights into its chemical behavior and structural properties. These studies are essential for understanding its reactivity and potential applications in various fields (Chapman, 1966).

Synthesis of Anti-Inflammatory Compounds

Ethyl 2-(3-methylquinoxalin-2-yl)acetate has been used in the synthesis of various anti-inflammatory compounds. The synthesized derivatives have shown promise in anti-inflammatory and antioxidant activities, underscoring the versatility of this compound in medicinal chemistry (Gurevich et al., 2020).

Future Directions

Quinoxaline derivatives, including Ethyl 2-(3-methylquinoxalin-2-yl)acetate, have shown promising biological properties, ensuring them a bright future in medicinal chemistry . Further investigation into these compounds may yield even more encouraging results .

properties

IUPAC Name

ethyl 2-(3-methylquinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)8-12-9(2)14-10-6-4-5-7-11(10)15-12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBBLDJQXJLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346827
Record name ethyl 2-(3-methylquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methylquinoxalin-2-yl)acetate

CAS RN

22712-18-1
Record name ethyl 2-(3-methylquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-METHYL-2-(QUINOXALIN-2-YL)ACETATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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